An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol: Chemical Properties, Synthesis, and Biological Prospects
An In-depth Technical Guide to 6-Fluoronaphthalen-2-ol: Chemical Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluoronaphthalen-2-ol is a fluorinated aromatic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structural features, combining a naphthalene core with a hydroxyl group and a fluorine atom, make it a valuable synthetic intermediate for the development of novel pharmaceuticals and functional materials. The strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of 6-Fluoronaphthalen-2-ol, serving as a resource for researchers engaged in drug discovery and chemical synthesis.
Core Chemical Properties
While comprehensive experimental data for 6-Fluoronaphthalen-2-ol is not extensively available in public literature, the following table summarizes its fundamental chemical properties based on available information and predicted values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | [Calculated] |
| Molecular Weight | 162.16 g/mol | [Calculated] |
| CAS Number | 13101-83-2 | Sigma-Aldrich[1] |
| Melting Point | 117-118 °C | guidechem[2] |
| Boiling Point | 299.7 ± 13.0 °C | [Predicted] guidechem[2] |
| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [Predicted] guidechem[2] |
| pKa | 9.51 ± 0.40 | [Predicted] guidechem[2] |
| LogP | 2.68450 | [Predicted] guidechem[2] |
| Appearance | Solid | Sigma-Aldrich[1] |
Spectral and Analytical Data
Detailed experimental spectral data for 6-Fluoronaphthalen-2-ol are not readily found in peer-reviewed literature. However, based on the known principles of spectroscopy and the analysis of analogous compounds, the following characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the fluorine and hydroxyl groups. The hydroxyl proton will likely appear as a broad singlet, the position of which may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-F stretching vibrations are anticipated in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation may involve the loss of CO, F, or other small neutral molecules, leading to characteristic fragment ions.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and purification of 6-Fluoronaphthalen-2-ol are not widely published. However, based on established organic chemistry methodologies, a plausible synthetic pathway and purification strategy are outlined below.
Proposed Synthesis via Balz-Schiemann Reaction
A common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which proceeds through a diazonium salt intermediate.[2][3][4][5] A potential synthetic route to 6-Fluoronaphthalen-2-ol could start from 6-amino-2-naphthol.
Step 1: Diazotization of 6-Amino-2-naphthol [6][7]
-
Dissolve 6-amino-2-naphthol in an aqueous solution of a non-nucleophilic strong acid, such as fluoroboric acid (HBF₄), cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution of the amine. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture at 0-5 °C for a period of time (e.g., 30 minutes) after the addition is complete to ensure full formation of the diazonium salt. The formation of the diazonium salt can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.[8]
Step 2: Thermal Decomposition of the Diazonium Salt (Balz-Schiemann Reaction) [2][3][4][5]
-
The resulting diazonium tetrafluoroborate salt, which may precipitate from the solution, is collected by filtration.
-
The isolated salt is then carefully heated, either in a solid state or suspended in an inert, high-boiling solvent.
-
Thermal decomposition of the diazonium salt will yield the desired 6-Fluoronaphthalen-2-ol, along with nitrogen gas and boron trifluoride.
Purification by Recrystallization
Purification of the crude 6-Fluoronaphthalen-2-ol can likely be achieved by recrystallization.[9][10]
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, methanol, or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane, water).[9]
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Biological Activity and Drug Development Prospects
While specific biological data for 6-Fluoronaphthalen-2-ol is scarce, the broader class of fluorinated naphthalene derivatives has shown significant promise in drug discovery, particularly in oncology.
Anticancer Potential
Fluorinated naphthalene derivatives have been investigated for their anticancer properties, with studies demonstrating their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[11][12][13][14] For instance, some fluorinated naphthalene-chalcone hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11] Additionally, certain aminobenzylnaphthols have shown cytotoxic effects against various cancer cell lines.[15] Given its structural similarity to these active compounds, 6-Fluoronaphthalen-2-ol represents a scaffold of interest for the development of novel anticancer agents. Further research is warranted to evaluate its cytotoxic and anti-proliferative effects against a panel of cancer cell lines and to elucidate its mechanism of action.
Enzyme Inhibition
The introduction of fluorine can enhance the inhibitory potency of molecules against various enzymes. Fluorinated compounds have been successfully developed as inhibitors for a range of enzymes, including proteases and kinases.[16][17] The electron-withdrawing nature of fluorine can alter the electronic properties of the naphthalene ring system in 6-Fluoronaphthalen-2-ol, potentially influencing its binding to the active sites of target enzymes. Screening of 6-Fluoronaphthalen-2-ol against a panel of relevant enzymes could uncover novel inhibitory activities.
Conclusion
6-Fluoronaphthalen-2-ol is a compound with significant potential as a building block in the synthesis of bioactive molecules and advanced materials. While a comprehensive experimental characterization is not yet publicly available, this guide provides a foundational understanding of its chemical properties and outlines plausible synthetic and purification strategies. The established anticancer and enzyme-inhibitory activities of related fluorinated naphthalene derivatives highlight the promise of 6-Fluoronaphthalen-2-ol as a lead structure for future drug discovery efforts. Further experimental investigation into its synthesis, spectroscopic characterization, and biological evaluation is crucial to fully unlock its potential.
References
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- 6. Diazotisation [organic-chemistry.org]
- 7. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
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- 12. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects[v1] | Preprints.org [preprints.org]
- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
